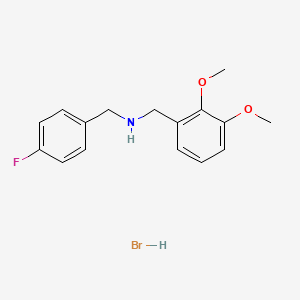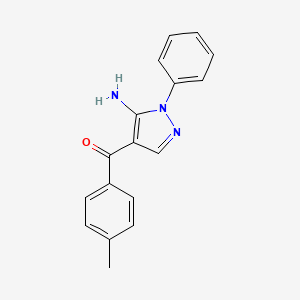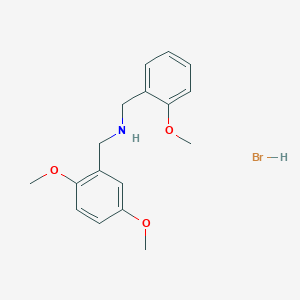
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-02-5 . It has a molecular weight of 368.27 and its linear formula is C17 H21 N O3 . Br H . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is 1S/C17H21NO3.BrH/c1-19-15-8-9-17 (21-3)14 (10-15)12-18-11-13-6-4-5-7-16 (13)20-2;/h4-10,18H,11-12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Overview
The chemical compound , (2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide, falls within the broader class of substances known for their potential in various scientific and research applications. However, direct studies or literature explicitly addressing this specific compound's applications in scientific research are limited. Therefore, the discussion will encompass related compounds and their functionalities, which might provide insights into the possible applications and research interest areas of the queried compound.
Pharmacology and Toxicology of Related Hallucinogens
Serotonergic hallucinogens, including compounds structurally related to the query, such as 2,5-dimethoxy-substituted phenethylamines and their derivatives, have been studied extensively for their profound effects on perception and cognition, mediated primarily through 5-HT2A receptor activation. Research has highlighted the significant increase in hallucinogenic potency and binding affinity to the 5-HT2A receptor upon the addition of specific groups to phenethylamine hallucinogens, marking these compounds as of interest in understanding receptor interactions and potential therapeutic applications or toxicological risks (Halberstadt, 2017).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including those related to the 2,5-dimethoxybenzyl moiety, in synthetic chemistry demonstrates significant promise for future advancements. These groups allow for the controlled release of protected compounds upon exposure to light, offering precise control in the synthesis and manipulation of complex molecules. This technology holds potential for the development of new materials and drug delivery systems, showcasing the versatility of dimethoxybenzyl-related compounds in research applications (Amit, Zehavi, & Patchornik, 1974).
Molecular and Functional Imaging Studies
Research into the action of hallucinogenic compounds, including those structurally related to the queried compound, has been propelled by a renewed interest in their psychotherapeutic potential. Molecular imaging studies, particularly using positron emission tomography (PET) and single photon emission computed tomography (SPECT), have been instrumental in elucidating the uptake, binding distribution, and brain interactions of these compounds. Such studies offer insights into the mechanisms underlying the hallucinogenic effects and therapeutic potentials, including anti-inflammatory properties, of these compounds (Cumming et al., 2021).
Antioxidant Activity and Organic Pollutant Treatment
The exploration of redox mediators and their applications in treating organic pollutants highlights the chemical versatility and potential environmental benefits of compounds related to the queried substance. Such studies focus on the degradation and transformation of recalcitrant compounds in wastewater, demonstrating the role of specific chemical moieties in enhancing the efficiency of pollutant degradation. This research area underscores the potential of dimethoxybenzyl-related compounds in environmental science and engineering (Husain & Husain, 2007).
Safety and Hazards
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-8-9-17(21-3)14(10-15)12-18-11-13-6-4-5-7-16(13)20-2;/h4-10,18H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCIOWYBVGRMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


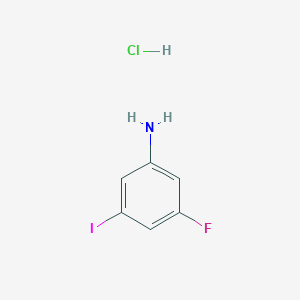
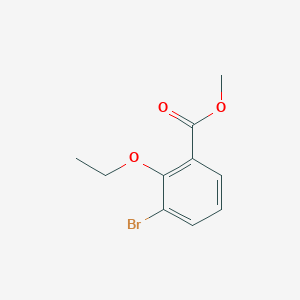
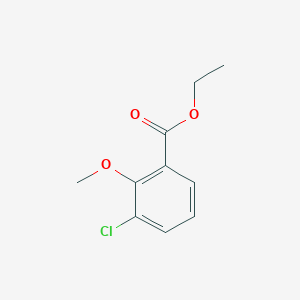

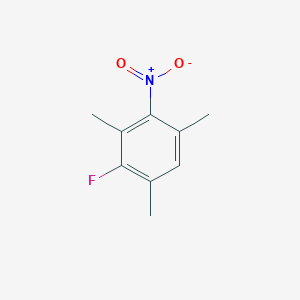
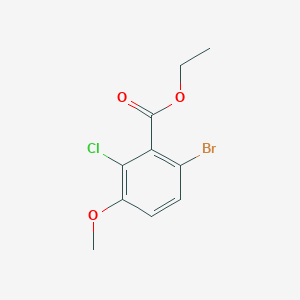

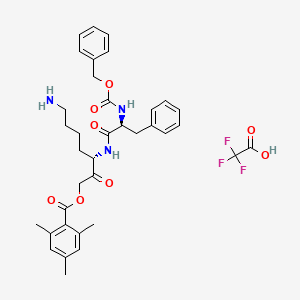
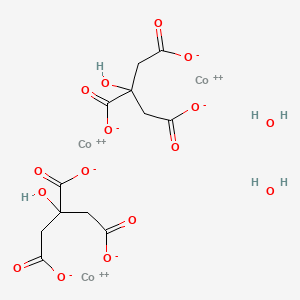
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

